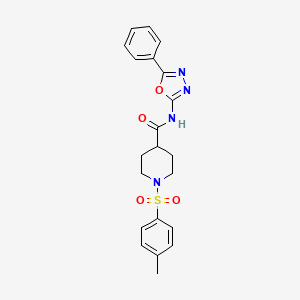

1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, while the oxadiazole ring could be formed through a condensation reaction . The benzenesulfonyl group could be introduced through a substitution reaction .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Compounds with the core structure of 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide have been synthesized and evaluated for their antibacterial properties. For example, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with significant antibacterial activities by introducing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds exhibited valuable results against bacterial strains, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Antimicrobial and Anticancer Agents

Derivatives have also shown promising antimicrobial and anticancer activities. In one study, Khalid et al. (2016) synthesized N-substituted derivatives that exhibited moderate to high antibacterial activity. This demonstrates the compound's versatility in being modified to target various biological activities (Khalid et al., 2016). Additionally, compounds bearing the 1,3,4-oxadiazole and piperidine structures have been evaluated for their anticancer properties, with some showing potent activity against cancer cell lines, suggesting their potential as therapeutic agents for cancer (Rehman et al., 2018).

Structural and Conformational Studies

Research into the crystal structure and molecular conformation of related compounds provides insights into their potential interactions with biological targets. For example, Banerjee et al. (2002) conducted X-ray analysis and AM1 molecular orbital methods to study the structure of a solvated derivative, which could inform the design of new drugs with improved efficacy and reduced side effects (Banerjee et al., 2002).

Mécanisme D'action

- Some of the key targets include thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .

- Molecular docking studies have revealed the interactions between the compound and its targets, providing insights into its mode of action .

- These properties influence its bioavailability and therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It likely distributes to tissues with high protein content due to its binding affinity. Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes. Elimination occurs via urine and feces.

Result of Action

Action Environment

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMPWWVUXMSMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)

![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)